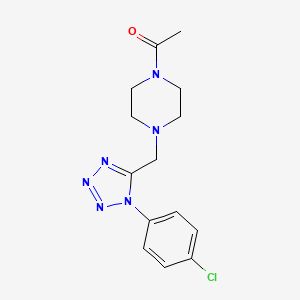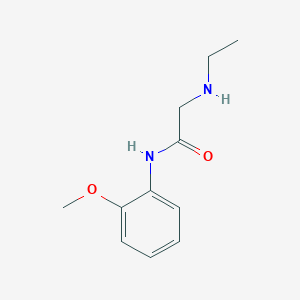
2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a benzofuran core, a methoxyethyl group, and a benzoyloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with benzoyl chloride to form the benzoyloxy derivative. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoyloxy group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxyethyl and benzoyloxy groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 2-Methoxyethyl 2-methyl-5-(4-ethoxy-4-oxo-2-butenyl)oxy-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 2-methyl-5-[(4-(2-phenyl-1,3-oxazol-5-yl)benzyl)oxy]-1-benzofuran-3-carboxylate
Comparison: Compared to similar compounds, 2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the benzoyloxy group, in particular, can influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
2-methoxyethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13-18(20(22)24-11-10-23-2)16-12-15(8-9-17(16)25-13)26-19(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHETVJONUSQRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2841287.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2841289.png)



